Chemical Structure, Properties, and Synthetic Utility of 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one: A Technical Guide
Chemical Structure, Properties, and Synthetic Utility of 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one: A Technical Guide
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for highly specialized fluorinated building blocks that can predictably modulate the pharmacokinetic and pharmacodynamic profiles of lead compounds. 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one (CAS: 1340177-72-1) is a prime example of such an intermediate .
Structurally, it combines an electron-deficient trifluoromethyl ketone (TFMK) with an ortho-methoxy, meta-chloro substituted phenyl ring. This specific architecture makes it an invaluable precursor in the synthesis of highly potent , , and novel . This guide deconstructs the structural causality, physicochemical properties, and validated synthetic protocols for this critical molecule.
Physicochemical Profiling and Structural Rationale
To fully harness the utility of this compound, we must first deconstruct its physicochemical properties. The incorporation of a trifluoromethyl group adjacent to a carbonyl carbon profoundly alters the molecule's electronic landscape.
Table 1: Quantitative Physicochemical Data
| Property | Value | Rationale / Implication in Design |
| CAS Number | 1340177-72-1 | Unique registry identifier for supply chain tracking. |
| Molecular Formula | C10H8ClF3O2 | Defines exact stoichiometry and elemental composition. |
| Molecular Weight | 252.62 g/mol | Low MW allows for downstream elaboration without violating Lipinski's Rule of 5. |
| LogP (Estimated) | ~2.8 - 3.2 | High lipophilicity driven by the CF3 group, enhancing membrane permeability. |
| H-Bond Donors | 0 | Lack of donors prevents non-specific aqueous solvation penalties. |
| H-Bond Acceptors | 2 (Ether O, Ketone O) | Ketone oxygen acts as a critical anchor for target serine/cysteine residues. |
Causality of Structural Features
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The Trifluoromethyl Ketone (TFMK) Moiety: The extreme electronegativity of the CF3 group exerts a strong inductive electron-withdrawing effect (-I effect) on the adjacent carbonyl carbon. This renders the carbonyl highly electrophilic. In biological systems, this electrophilicity allows the TFMK to act as a transition-state mimic. When it encounters a serine or cysteine protease, the active-site nucleophile attacks the carbonyl, forming a stable, reversible hemiketal or hemithioketal .
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The 5-Chloro-2-methoxyphenyl Ring: The methoxy group at the 2-position provides a localized electron-donating effect via resonance (+R), while the 5-chloro substituent introduces lipophilicity and the potential for halogen bonding within a target protein's hydrophobic pocket. Furthermore, the methoxy oxygen can act as a hydrogen-bond acceptor, locking the conformation of downstream macrocyclic derivatives through intramolecular interactions.
Application in Drug Discovery: Target Pathways
The primary utility of this compound lies in its downstream elaboration into macrocyclic Factor XIa inhibitors. Factor XIa is a serine protease critical to the intrinsic coagulation pathway. Inhibiting it provides a profound antithrombotic effect with a significantly lower bleeding risk compared to traditional Factor Xa or thrombin inhibitors. The TFMK acts as a "warhead," covalently but reversibly binding the catalytic serine residue.
Mechanism of Factor XIa inhibition by TFMK-derived transition state analogs.
Experimental Protocol: Self-Validating Synthesis Workflow
The synthesis of α -aryl trifluoromethyl ketones requires strict control over nucleophilic addition to prevent over-reaction. The following protocol utilizes a Weinreb amide intermediate to guarantee mono-addition, ensuring high fidelity and yield.
Synthetic workflow for 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one.
Step-by-Step Methodology
Step 1: Grignard Reagent Preparation
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Action: In a flame-dried, argon-purged Schlenk flask, suspend magnesium turnings (1.2 eq) in anhydrous THF. Add a catalytic crystal of iodine to activate the magnesium surface. Slowly add 5-chloro-2-methoxybenzyl chloride (1.0 eq) dissolved in THF. Reflux gently for 1 hour.
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Causality: Anhydrous conditions are non-negotiable; trace water will instantly protonate the highly basic Grignard reagent, yielding the dead-end byproduct 4-chloro-1-methoxy-2-methylbenzene. The iodine etches the unreactive magnesium oxide layer, facilitating the single-electron transfer required for oxidative addition.
Step 2: Nucleophilic Addition to Weinreb Amide
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Action: Cool the Grignard solution to -78°C using a dry ice/acetone bath. Dropwise, add 2,2,2-trifluoro-N-methoxy-N-methylacetamide (Weinreb amide, 1.1 eq). Stir for 2 hours at -78°C, then allow to warm to 0°C.
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Causality: The Weinreb amide is the critical control element. Upon nucleophilic attack by the benzylmagnesium chloride, the N-methoxy oxygen and the carbonyl oxygen chelate the magnesium ion. This forms a rigid, stable five-membered cyclic tetrahedral intermediate. This chelation prevents the collapse of the intermediate into a ketone during the reaction, completely eliminating the risk of a second Grignard molecule attacking to form an unwanted tertiary alcohol.
Step 3: Acidic Quench and Isolation
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Action: Quench the reaction at 0°C with cold 1M HCl (aq). Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
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Causality: The acidic quench serves a dual purpose: it protonates the tetrahedral intermediate, forcing its collapse into the desired trifluoromethyl ketone and releasing N,O-dimethylhydroxylamine. Simultaneously, it dissolves the precipitated magnesium salts, ensuring a clean phase separation during liquid-liquid extraction.
Analytical Characterization Standards
To validate the structural integrity of the synthesized batch, the following analytical signatures must be confirmed:
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19 F NMR (CDCl 3 ): A sharp singlet around -76.0 to -78.0 ppm is diagnostic for the intact -CF 3 group adjacent to the carbonyl.
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1 H NMR (CDCl 3 ): The methylene protons (-CH 2 -) between the phenyl ring and the carbonyl will appear as a distinct singlet (or strongly coupled AB system if restricted rotation exists) near 3.8 - 4.0 ppm. The methoxy group will appear as a sharp singlet at ~3.8 ppm.
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LC-MS (ESI-): Due to the highly electrophilic nature of the TFMK, it readily forms a stable gem-diol (hydrate) in aqueous mobile phases. Expect to see the[M+H 2 O-H] − ion (m/z ~269) in negative ion mode, rather than the parent [M+H] + in positive mode.
References
- Watterson, S. H., et al. "Novel macrocycles as factor xia inhibitors". World Intellectual Property Organization, WO2013022818A1.
- Vertex Pharmaceuticals. "Tricyclic derivatives and their pharmaceutical use and compositions". World Intellectual Property Organization, WO2011087712A2.
- Bayer CropScience. "Novel phenylamine compounds". European Patent Office, EP3612514B1.
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Yang, D., et al. "Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C–C Bond-Cleavage Reaction". The Journal of Organic Chemistry, 2013. URL:[Link]
